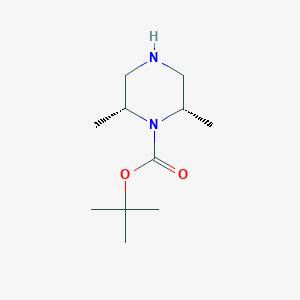

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

概要

説明

Synthesis Analysis

The synthesis of related compounds begins with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds through coupling with aromatic aldehydes. These procedures outline the foundation for synthesizing complex molecules including derivatives of piperazine (Çolak et al., 2021).

Molecular Structure Analysis

X-ray crystallographic studies have revealed the molecular structure of related piperazine derivatives, showing significant details about their crystalline form and molecular packing. The analysis demonstrates how strong hydrogen bonds lead to specific molecular orientations and packing in the crystal lattice (Didierjean et al., 2004).

Chemical Reactions and Properties

Reactions involving tert-butyl 4-oxopiperidine-1-carboxylate highlight the chemical versatility of piperazine derivatives. For instance, allylation reactions with BuLi and subsequent processes yield various piperidine derivatives, showcasing the compound's reactivity and potential as a synthone for further chemical transformations (Moskalenko & Boev, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate. While specific data on this compound were not found, related research on piperazine derivatives provides insight into methodologies for analyzing such properties.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are essential for the compound's application in synthesis. Studies on similar compounds offer a basis for predicting the behavior of (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate in chemical reactions and its functional utility in synthetic chemistry.

References

- (Çolak et al., 2021)

- (Didierjean et al., 2004)

- (Moskalenko & Boev, 2014)

科学的研究の応用

Environmental Impact and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and derivatives, have been widely studied for their environmental occurrence, human exposure, and toxicity. These compounds, found in various environmental matrices such as indoor dust, air particulates, and water bodies, have raised concerns due to their potential toxic effects, including hepatic toxicity and endocrine disruption. Research suggests the need for novel antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Advances in Synthetic Chemistry

In synthetic chemistry, the non-enzymatic kinetic resolution of racemates has been recognized as a crucial method for producing enantiopure compounds. This field has seen significant advancements, especially in the development of chiral catalysts for asymmetric reactions. Catalytic non-enzymatic procedures offer high enantioselectivity and yield, making them vital in the synthesis of chiral molecules (Pellissier, 2011).

Environmental and Industrial Applications

The decomposition of environmental pollutants like methyl tert-butyl ether (MTBE) using cold plasma reactors with hydrogen addition represents a promising approach for mitigating pollution. This method shows potential for converting MTBE into less harmful substances, demonstrating an innovative solution for environmental restoration (Hsieh et al., 2011).

Material Science and Polymer Chemistry

In material science, the interaction of ionic liquids with polysaccharides, particularly cellulose, has opened new avenues for chemical modifications leading to novel materials. These modifications include acylation, carbanilation, and silylation, enabling the development of cellulose esters and carbanilates with varied applications ranging from drug delivery to enhanced material properties (Heinze et al., 2008).

Biocatalyst Inhibition by Carboxylic Acids

The study of biocatalyst inhibition by carboxylic acids provides insight into the challenges of fermentative production of biofuels and chemicals. Understanding the mechanisms of inhibition by carboxylic acids can lead to the development of more robust microbial strains, improving industrial bioprocesses (Jarboe et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610229 | |

| Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |

CAS RN |

180975-66-0 | |

| Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

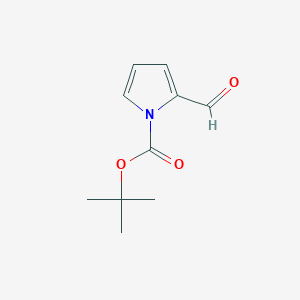

![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)

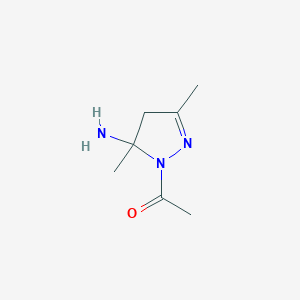

![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid](/img/structure/B60830.png)